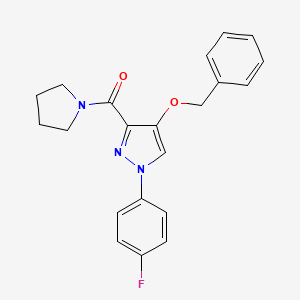![molecular formula C11H11N3O2 B2865152 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 956358-68-2](/img/structure/B2865152.png)
1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to pyrazole derivatives, which are known for their pharmacological properties . Pyrazoles serve as scaffolds for synthesizing bioactive molecules, particularly in the development of new drugs. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The nitro group in the compound could potentially be reduced to an amine, offering further functionalization opportunities for drug design.
Organic Synthesis
In organic synthesis, 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can be utilized as a building block for constructing more complex molecules . Its nitro group is a versatile functional group that can undergo various chemical reactions, such as reduction to amines or transformation into other functional groups like azides, which are useful in click chemistry applications.
Material Science
The pyrazole moiety is significant in material science, particularly in the design of organic semiconductors and ligands for metal-organic frameworks (MOFs) . The presence of a nitro group in 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole could enhance the electron-accepting ability of such materials, potentially improving their electronic properties.
Analytical Chemistry
In analytical chemistry, derivatives of pyrazole, like 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole , can be used as chromophoric agents in the development of new analytical reagents . The nitro group can participate in electron transfer reactions, which is useful in colorimetric assays and sensors.
Agriculture
Pyrazole derivatives have been explored for their potential use in agriculture as pesticides and herbicides . The structural features of 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole could be optimized to interact with specific biological targets in pests and weeds, providing a basis for developing new agrochemicals.
Environmental Science
Compounds like 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can be studied for their environmental impact, particularly in the context of their degradation products and their behavior in various environmental compartments . Understanding the environmental fate of such chemicals is crucial for assessing their ecological risks.
Coordination Chemistry
The pyrazole ring in 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can act as a ligand in coordination chemistry, binding to metal ions to form complexes . These complexes can have various applications, from catalysis to materials with unique magnetic or electronic properties.
Supramolecular Chemistry
Lastly, in supramolecular chemistry, 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can contribute to the design of new host-guest systems . The ability of the pyrazole ring to engage in hydrogen bonding and π-π interactions makes it a valuable component for constructing larger, complex structures with specific functions.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-3-2-4-10(7-9)8-13-6-5-11(12-13)14(15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKJKHYRJYXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)
![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)




![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2865083.png)



![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)
![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)